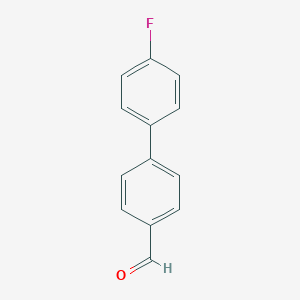

4'-Fluorobiphenyl-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMXCNFUJPLQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362625 | |

| Record name | 4'-Fluorobiphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60992-98-5 | |

| Record name | 4'-Fluorobiphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Fluorobiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Fluorobiphenyl-4-carbaldehyde, a key building block in organic synthesis and pharmaceutical development. This document outlines its chemical properties, experimental protocols for its synthesis, and its applications, particularly within the realm of drug discovery.

Chemical Identity and Properties

This compound is an aromatic aldehyde featuring a biphenyl backbone with a fluorine substituent. The presence of the fluorine atom significantly influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 60992-98-5 | [1] |

| Molecular Formula | C₁₃H₉FO | [1] |

| Molecular Weight | 200.21 g/mol | [1] |

| Appearance | Off-white to yellow powder | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Table 2: CAS Numbers of Related Isomers

| Compound Name | CAS Number |

| 2'-Fluorobiphenyl-4-carbaldehyde | 57592-42-4[2] |

| 4'-Fluorobiphenyl-3-carboxaldehyde | 164334-74-1 |

Synthesis of this compound

The primary method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura reaction. This reaction forms the carbon-carbon bond between the two phenyl rings.

This protocol is adapted from a well-established procedure for the synthesis of biphenyl aldehydes and is applicable for the preparation of this compound.

Materials:

-

4-Bromobenzaldehyde

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent system (e.g., Toluene, ethanol, and water)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 2:1:1 mixture of toluene, ethanol, and water). To this mixture, add the palladium catalyst (0.02 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Role in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and better bioavailability.

This compound serves as a versatile precursor for a variety of complex molecules. The aldehyde functional group is readily transformable into other functionalities, allowing for its incorporation into diverse molecular scaffolds. The fluorinated biphenyl moiety is a common feature in many biologically active compounds.

While a specific signaling pathway directly modulated by this compound is not publicly documented, its derivatives are of significant interest in the development of novel therapeutics. The fluorinated biphenyl scaffold is explored in the design of inhibitors for various enzymes and receptors implicated in a range of diseases. The rationale for its use lies in the advantageous properties conferred by the fluorine atom, as depicted in the diagram above. The compound is a valuable tool for medicinal chemists aiming to optimize lead compounds and develop new drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

References

A Technical Guide to 4'-Fluorobiphenyl-4-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluorobiphenyl-4-carbaldehyde is a fluorinated aromatic aldehyde that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a biphenyl core with a strategically placed fluorine atom and a reactive carbaldehyde group, imparts desirable physicochemical properties that are leveraged in medicinal chemistry, materials science, and chemical research. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in pharmaceutical candidates, while the aldehyde functionality provides a versatile handle for a myriad of chemical transformations. This document provides an in-depth overview of the physical and chemical properties of this compound, outlines a common synthetic protocol, and explores its diverse applications.

Core Physical and Chemical Properties

This compound is typically an off-white to yellow powder at room temperature.[1] The fluorine atom and the aldehyde group influence its electronic properties, reactivity, and solubility in organic solvents.[2]

Physical Properties

Quantitative physical data for this compound is not extensively reported. The following table includes key identifiers and data for structurally related compounds to provide context.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉FO | [1] |

| Molecular Weight | 200.21 g/mol | [1] |

| Appearance | Off-white to yellow powder | [1] |

| CAS Number | 60992-98-5 | [1] |

| Melting Point | Data not available. For reference, Biphenyl-4-carboxaldehyde: 57-59 °C; 4-Fluorobiphenyl: 75-79 °C. | [3][4] |

| Boiling Point | Data not available. For reference, Biphenyl-4-carboxaldehyde: 184 °C / 11 mmHg. | [4] |

| Solubility | Expected to be soluble in common organic solvents. | [2] |

| Storage | Store at 0-8°C. | [1] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 4'-fluoro-[1,1'-biphenyl]-4-carboxaldehyde | |

| Synonyms | 4-(4-Fluorophenyl)benzaldehyde | [1][2] |

| SMILES | O=Cc1ccc(cc1)c1ccc(F)cc1 | [2] |

| InChI | InChI=1S/C13H9FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectrum Type | Key Data and Interpretation | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 9.97 (s, 1H, -CHO), 7.98 – 7.85 (m, 2H, Ar-H), 7.26 – 7.16 (m, 2H, Ar-H). The singlet at 9.97 ppm is characteristic of the aldehyde proton. | [5] |

| ¹³C NMR | (101 MHz, CDCl₃) δ 190.5 (C=O), 166.5 (d, J = 256.7 Hz, C-F), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz). The large coupling constant (256.7 Hz) is typical for a direct C-F bond. | [5] |

| ¹⁹F NMR | (376 MHz, CDCl₃) δ -102.4. This chemical shift is within the expected range for an aryl fluoride. | [5] |

| Infrared (IR) | Expected peaks include a strong C=O stretch around 1700 cm⁻¹ and C-F stretching vibrations. | |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 200.21. | [1] |

Reactivity and Applications

The chemical behavior of this compound is dominated by the reactivity of its aldehyde group and the electronic influence of its fluorobiphenyl scaffold. The aldehyde is susceptible to nucleophilic addition and can be readily oxidized to a carboxylic acid or reduced to an alcohol.[2] The fluorine atom enhances the compound's utility by modulating its electronic properties and metabolic stability, making it a valuable building block in several high-value applications.[1]

Caption: Key application areas of this compound.

-

Organic Synthesis : It is a key intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.[1]

-

Material Science : The compound is used to produce advanced materials like liquid crystals and polymers, which are vital for electronics and display technologies.[1]

-

Drug Development : Fluorinated compounds often show improved biological activity and stability.[1] Researchers utilize this molecule in drug design to optimize the efficacy and selectivity of new therapeutic agents.

-

Fluorescent Probes : It is employed in designing fluorescent probes for biological imaging, aiding in the visualization of cellular processes.[1]

-

Dyes and Pigments : Its chromophoric properties are utilized in the production of vibrant dyes and pigments.[1]

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[6][7]

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the palladium-catalyzed coupling of 4-formylphenylboronic acid with 1-bromo-4-fluorobenzene.

Materials:

-

1-Bromo-4-fluorobenzene (1.0 eq.)

-

4-Formylphenylboronic acid (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-fluorobenzene, 4-formylphenylboronic acid, the palladium catalyst, the ligand, and the base.

-

Inerting : Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.

-

Solvent Addition : Add the degassed solvent system via syringe.

-

Reaction Execution : Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[8]

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and broad applicability. Its synthesis via robust methods like the Suzuki-Miyaura coupling is well-established, providing access to a building block that is crucial for the development of novel pharmaceuticals, advanced materials, and specialized chemical probes. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in chemical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 60992-98-5: this compound [cymitquimica.com]

- 3. 4-Fluorobiphenyl 95 324-74-3 [sigmaaldrich.com]

- 4. 4-Biphenylcarboxaldehyde | 3218-36-8 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4'-Fluorobiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluorobiphenyl-4-carbaldehyde is a valuable biphenyl derivative widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and polymers.[1][2] Its fluorinated structure often imparts desirable properties to the final products, including enhanced metabolic stability and altered biological activity. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the widely employed Suzuki-Miyaura coupling and a discussion of the Negishi coupling as a viable alternative. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the efficient synthesis of this important compound.

Introduction

The synthesis of unsymmetrical biaryls is a cornerstone of modern organic chemistry, with broad applications in the development of functional materials and therapeutic agents. Among these, this compound stands out due to the presence of both a reactive aldehyde group, which allows for a wide range of subsequent chemical transformations, and a fluorine atom on one of the phenyl rings, a common feature in many bioactive molecules. The primary challenge in synthesizing this compound lies in the selective formation of the carbon-carbon bond between the two different aryl rings. This guide details the most effective and commonly used methods to achieve this transformation.

Primary Synthesis Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most prevalent and versatile method for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a base. Two main variations of this pathway are commonly employed, differing in the starting materials.

Pathway A: Coupling of 4-Bromobenzaldehyde and 4-Fluorophenylboronic Acid

This approach is a robust and frequently used method for preparing this compound. It leverages the commercial availability of both 4-bromobenzaldehyde and 4-fluorophenylboronic acid.

Reaction Scheme:

Logical Relationship of Suzuki-Miyaura Coupling Pathway A

(CHO-C6H4-B(OH)2) + (F-C6H4-X) --[Pd Catalyst, Base]--> (F-C6H4-C6H4-CHO) (X = I, Br)

Caption: Suzuki-Miyaura coupling of 4-Formylphenylboronic Acid and a Fluorinated Aryl Halide.

Alternative Synthesis Pathway: Negishi Coupling

The Negishi coupling presents another powerful method for the formation of the key C-C bond in this compound. This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of the target molecule, this could involve the reaction of a (4-fluorophenyl)zinc reagent with 4-bromobenzaldehyde or a (4-formylphenyl)zinc reagent with a fluorinated aryl halide. While generally providing high yields and tolerating a wide range of functional groups, the preparation and handling of the organozinc reagents require anhydrous conditions.

General Experimental Workflow for Cross-Coupling Reactions

Caption: General workflow for Suzuki-Miyaura and Negishi cross-coupling reactions.

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki-Miyaura couplings of similar substrates. [3][4]

Protocol for Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde and 4-Fluorophenylboronic Acid

Materials:

-

4-Bromobenzaldehyde

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Ethyl acetate

-

Hexanes

-

Methanol

-

Deionized water

-

Nitrogen gas

Procedure:

-

To a three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.05 eq), and 1-propanol.

-

Purge the flask with nitrogen for 15 minutes.

-

Add palladium(II) acetate (0.003 eq) and triphenylphosphine (0.009 eq).

-

In a separate flask, prepare a 2 M solution of sodium carbonate in deionized water.

-

Add the sodium carbonate solution (1.20 eq) and additional deionized water to the reaction flask.

-

Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate and water, then separate the organic and aqueous layers.

-

Extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of hexanes and methanol to yield this compound as a solid.

General Protocol for Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid and 1-Fluoro-4-iodobenzene

Materials:

-

4-Formylphenylboronic acid

-

1-Fluoro-4-iodobenzene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

In a pressure tube, combine 4-formylphenylboronic acid (1.5 eq), 1-fluoro-4-iodobenzene (1.0 eq), potassium phosphate (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (1.5 mol %).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

-

Seal the tube and heat the reaction mixture at 105 °C for 8-12 hours. [4]4. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Quantitative Data

The yield and purity of this compound are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature. The following table summarizes representative data from the literature for analogous Suzuki-Miyaura coupling reactions.

| Pathway | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| A | 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (0.3) | Na₂CO₃ | 1-Propanol/H₂O | Reflux | - | 96 (crude) | - | [3] |

| B | 1-Bromo-3,4-difluorobenzene | Various arylboronic acids | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | 77-80 | >95 | [4] |

Note: The yields and purities are for analogous reactions and may vary for the synthesis of this compound. Commercial suppliers of this compound typically report purities of ≥ 97% (GC). [1]

Conclusion

The synthesis of this compound is most reliably achieved through the Suzuki-Miyaura cross-coupling reaction. The choice between the two primary pathways—coupling of 4-bromobenzaldehyde with 4-fluorophenylboronic acid or 4-formylphenylboronic acid with a fluorinated aryl halide—will largely depend on the availability and cost of the starting materials. The provided experimental protocols offer a solid foundation for the laboratory-scale synthesis of this important intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity. The Negishi coupling remains a potent alternative, particularly when specific functional group tolerance is required. This guide serves as a valuable resource for chemists in the pharmaceutical and material science industries, enabling the efficient and reproducible synthesis of this compound.

References

Spectroscopic Profile of 4'-Fluorobiphenyl-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral characteristics of 4'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of public domain spectral data for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Detailed, generalized experimental protocols for obtaining such spectra are also provided. A workflow for spectroscopic analysis is visualized using the DOT language.

Introduction

This compound (CAS No. 60992-98-5) is a biphenyl derivative featuring a fluorine substituent and a formyl group. These functional groups impart unique electronic properties and reactivity, making it a valuable building block in the synthesis of a variety of organic molecules, including liquid crystals and potential pharmaceutical agents. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control in synthetic applications. This guide aims to provide a comprehensive, albeit predictive, reference for the spectral data of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar molecules, such as 4-fluorobiphenyl and benzaldehyde, and are in accordance with established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.05 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.95 | Doublet | 2H | Aromatic (ortho to -CHO) |

| ~7.75 | Doublet | 2H | Aromatic (meta to -CHO) |

| ~7.65 | Doublet of Doublets | 2H | Aromatic (ortho to -F) |

| ~7.20 | Doublet of Doublets | 2H | Aromatic (meta to -F) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Aldehyde Carbonyl (C=O) |

| ~163.0 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~146.0 | Quaternary Carbon |

| ~136.0 | Quaternary Carbon |

| ~135.5 | Quaternary Carbon |

| ~130.5 | Aromatic CH |

| ~129.0 (d, ³JCF ≈ 8 Hz) | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~116.0 (d, ²JCF ≈ 22 Hz) | Aromatic CH |

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1705 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C Stretch |

| ~1220 | Strong | C-F Stretch |

| ~830 | Strong | para-disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 200 | High | [M]⁺ (Molecular Ion) |

| 199 | High | [M-H]⁺ |

| 171 | Medium | [M-CHO]⁺ |

| 152 | Medium | [M-CHO-F]⁺ or [C₁₂H₈]⁺ |

| 125 | Low | [C₇H₄FO]⁺ |

| 95 | Low | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound (e.g., in methanol or acetonitrile) into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for this type of molecule.

-

Instrumentation: Employ a mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion system.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Solubility of 4'-Fluorobiphenyl-4-carbaldehyde in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on predicted solubility based on the physicochemical properties of structurally similar compounds. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility in various organic solvents. This guide also includes logical workflows for its synthesis and physicochemical characterization, presented as diagrams to aid in research and development processes.

Introduction

This compound is a biphenyl derivative characterized by the presence of a fluorine atom and a formyl group. These functional groups significantly influence its chemical reactivity, electronic properties, and, consequently, its solubility in different solvent systems. The fluorine substitution can enhance metabolic stability and binding affinity in drug candidates, while the aldehyde group serves as a versatile handle for further chemical modifications. An understanding of its solubility is paramount for its effective use in organic synthesis, purification, formulation, and various analytical techniques.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Dimethyl sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions with the aldehyde group. |

| Dimethylformamide (DMF) | Highly Soluble | A polar aprotic solvent with excellent solvating power for aromatic compounds containing polar functional groups. |

| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that can solvate both the polar and nonpolar parts of the molecule. |

| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the carbonyl group. |

| Dichloromethane (DCM) | Moderately Soluble | A solvent of moderate polarity that can interact with the aromatic rings and the aldehyde group. |

| Ethyl Acetate | Moderately Soluble | A moderately polar solvent; solubility may be enhanced by heating. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent that should offer reasonable solubility. |

| Methanol | Sparingly Soluble | A polar protic solvent; hydrogen bonding with the solvent may be limited. |

| Ethanol | Sparingly Soluble | Similar to methanol, its protic nature might limit strong interactions. |

| Toluene | Sparingly Soluble | A nonpolar aromatic solvent that will primarily interact with the biphenyl core. |

| Hexane | Insoluble | A nonpolar solvent, unlikely to effectively solvate the polar aldehyde group. |

| Water | Insoluble | The large nonpolar biphenyl structure is expected to make it insoluble in water. |

Note: This table presents predicted solubility and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, the following experimental protocols are recommended.

General Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (as listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath

Procedure:

-

Add approximately 10 mg of this compound to a test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is considered soluble at approximately 10 mg/mL.

-

If the solid has not fully dissolved, the mixture can be gently heated in a water bath to observe if solubility increases with temperature.[1]

-

Record the observations as soluble, sparingly soluble, or insoluble for each solvent.

Quantitative Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2]

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a shaker in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Key Workflows

Logical Workflow for the Synthesis of this compound

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aromatic rings.[3][4][5]

Caption: Synthetic pathway for this compound.

Experimental Workflow for Physicochemical Characterization

A thorough physicochemical characterization is crucial in drug development to ensure the quality and performance of a drug candidate.[2][6][7]

Caption: Workflow for physicochemical profiling of a compound.

Conclusion

While direct quantitative solubility data for this compound is scarce, this guide provides a robust framework for researchers by predicting its solubility profile and offering detailed experimental protocols for its determination. The provided workflows for synthesis and characterization offer a logical progression for research and development activities involving this important chemical intermediate. The experimental determination of the solubility of this compound in a range of organic solvents is highly encouraged to build upon the predictive data presented here and to facilitate its broader application in science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. pacelabs.com [pacelabs.com]

- 7. langhuapharma.com [langhuapharma.com]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Background of Fluorinated Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety, a foundational structure in organic chemistry, has long been esteemed as a "privileged scaffold" in the realms of medicinal chemistry and materials science. Its inherent rigidity, coupled with tunable electronic properties, provides a versatile platform for molecular design. The strategic introduction of fluorine atoms to this scaffold has ushered in a new era of molecular engineering, bestowing unique physicochemical and biological properties that have led to the development of transformative therapeutics, advanced liquid crystals, and high-performance polymers. This technical guide provides an in-depth exploration of the discovery, synthesis, and fundamental properties of fluorinated biphenyl compounds, offering a comprehensive resource for researchers in the field.

Historical Background and Discovery

The story of fluorinated biphenyls is intrinsically linked to the broader narrative of organofluorine chemistry. While the direct fluorination of aromatic compounds was historically a formidable challenge due to the extreme reactivity of elemental fluorine, the late 19th and early 20th centuries saw the development of methods that made the synthesis of fluoroaromatics feasible. Although a singular "discovery" of the first fluorinated biphenyl is not well-documented as a landmark event, its synthesis was an early demonstration of emerging fluorination technologies.

One of the foundational methods enabling the synthesis of aryl fluorides, and by extension fluorinated biphenyls, was the Balz-Schiemann reaction , first reported by Günther Balz and Günther Schiemann in 1927. This reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt, which is prepared from the corresponding aniline. For decades, this was one of the most reliable methods for introducing a fluorine atom onto an aromatic ring.

The landscape of organic synthesis was revolutionized in the latter half of the 20th century with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , developed in the 1970s and 80s, has become the preeminent method for the synthesis of biaryl compounds, including their fluorinated derivatives. This reaction's tolerance of a wide variety of functional groups, high yields, and commercially available starting materials has made the synthesis of complex fluorinated biphenyls routine.

Physicochemical Properties and Applications

The introduction of fluorine into the biphenyl scaffold dramatically alters its properties in ways that are highly advantageous for drug design and materials science. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Fluorine substitution also modulates lipophilicity, a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the incorporation of fluorine can influence the conformation of the biphenyl rings and introduce favorable interactions with biological targets.

These unique properties have led to the widespread application of fluorinated biphenyls in several key areas:

-

Medicinal Chemistry : Many successful drugs incorporate a fluorinated biphenyl moiety. A prominent example is the class of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, flurbiprofen, and diflunisal, which are potent inhibitors of cyclooxygenase (COX) enzymes. The fluorine atoms in these molecules contribute to their binding affinity and metabolic stability.

-

Liquid Crystals : The polarity and rigidity of the fluorinated biphenyl structure are highly desirable for liquid crystal applications. These compounds are key components in liquid crystal displays (LCDs) due to their thermal and chemical stability, and their ability to self-assemble into the necessary mesophases.

-

Agrochemicals : The enhanced biological activity and metabolic stability conferred by fluorine have made fluorinated biphenyls valuable scaffolds in the development of new pesticides and herbicides.

Quantitative Data on Fluorinated Biphenyl Compounds

The following tables summarize key quantitative data for a selection of fluorinated biphenyl compounds, providing a comparative overview of their physical and biological properties.

Table 1: Physicochemical Properties of Selected Fluorinated Biphenyls

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluorobiphenyl | 2-F-C₁₂H₉ | C₁₂H₉F | 172.20 | 73.5 | 248 |

| 4-Fluorobiphenyl | 4-F-C₁₂H₉ | C₁₂H₉F | 172.20 | 75-76 | 253-254 |

| 4,4'-Difluorobiphenyl | 4,4'-F₂-C₁₂H₈ | C₁₂H₈F₂ | 190.19 | 93-95 | 254-255 |

| 2,2'-Difluorobiphenyl | 2,2'-F₂-C₁₂H₈ | C₁₂H₈F₂ | 190.19 | 118-120 | 247-248 |

Table 2: Synthesis and Properties of Novel Difluorinated Biphenyl Compounds via Suzuki-Miyaura Coupling

| Compound ID | Compound Name | Yield (%) | Melting Point (°C) |

| TBDFBP | 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl | 77 | 105–107 |

| DFBPE | 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone | 79 | 71–72 |

| DFDMBP | 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl | 72 | N/A |

| DFNBP | 3,4-difluoro-3′-nitro-1,1′-biphenyl | 80 | 92–93 |

| DFBPMS | (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane | 81 | N/A |

Data from a 2023 study on the synthesis of novel difluorinated biphenyl compounds.

Table 3: Biological Activity of Fluorinated Biphenyl-Containing NSAIDs

| Drug Name | Target Enzyme | IC₅₀ (COX-1) (µM) | IC₅₀ (COX-2) (µM) |

| Celecoxib | COX-2 | 15 | 0.04 |

| Flurbiprofen | COX-1/COX-2 | 0.25 | 0.6 |

| Diflunisal | COX-1/COX-2 | 2.4 | 3.5 |

IC₅₀ values can vary depending on the assay conditions.

Key Experimental Protocols

Synthesis of Aryl Fluorides via Balz-Schiemann Reaction

This protocol provides a general methodology for the synthesis of a fluorinated biphenyl from its corresponding amine.

Materials:

-

Aminobiphenyl derivative

-

Fluoroboric acid (HBF₄) (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Ethanol

-

Sand

Procedure:

-

Diazotization: The aminobiphenyl is dissolved in an aqueous solution of fluoroboric acid (HBF₄). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature. The formation of the diazonium tetrafluoroborate salt is often indicated by its precipitation from the solution.

-

Isolation of the Diazonium Salt: The precipitated diazonium tetrafluoroborate is collected by filtration, washed with cold ethanol, and then with diethyl ether to facilitate drying. The salt must be handled with care as diazonium salts can be explosive when dry.

-

Thermal Decomposition: The dry diazonium salt is mixed with sand (to ensure even heat distribution) and heated gently. The salt will decompose to yield the corresponding fluorobiphenyl, nitrogen gas (N₂), and boron trifluoride (BF₃).

-

Purification: The resulting fluorobiphenyl can be purified by distillation or recrystallization.

Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a fluorinated aryl halide with an arylboronic acid.

Materials:

-

Fluorinated aryl halide (e.g., 1-bromo-3,4-difluorobenzene)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane and water)

Procedure:

-

Reaction Setup: In a pressure tube or round-bottom flask, the fluorinated aryl halide, arylboronic acid, palladium catalyst, and base are combined.

-

Solvent Addition: The solvent system (e.g., a 3:1 mixture of dioxane and water) is added to the reaction vessel.

-

Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure fluorinated biphenyl.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of COX Inhibition by Fluorinated Biphenyl NSAIDs

Many fluorinated biphenyl compounds exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory response. The diagram below illustrates this signaling pathway.

Caption: Inhibition of the cyclooxygenase (COX) pathway by fluorinated biphenyl NSAIDs.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the typical laboratory workflow for synthesizing a fluorinated biphenyl compound using the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

The Versatility of 4'-Fluorobiphenyl-4-carbaldehyde: A Technical Review of its Applications in Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4'-Fluorobiphenyl-4-carbaldehyde, a versatile aromatic aldehyde, has emerged as a crucial building block in the landscape of modern organic synthesis. Its unique structural features, particularly the presence of a fluorine atom on one of the phenyl rings, impart advantageous properties that are highly sought after in the development of pharmaceuticals, advanced materials, and fluorescent probes. The fluorine substitution enhances metabolic stability, improves biological activity, and modulates the electronic properties of molecules, making this compound a valuable intermediate for creating complex and functional chemical entities.[1] This technical guide provides an in-depth review of the diverse applications of this compound, with a focus on its role in medicinal chemistry and materials science, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties and Reactivity

This compound is a stable, off-white to yellow powder with the molecular formula C₁₃H₉FO.[1] The aldehyde functional group serves as a reactive handle for a multitude of organic transformations, including nucleophilic additions, condensations, and oxidations. The biphenyl scaffold provides a rigid core structure, while the terminal fluorine atom influences the molecule's polarity, lipophilicity, and binding interactions. These characteristics make it an ideal starting material for the synthesis of a wide array of derivatives with tailored properties.

| Property | Value | Reference |

| CAS Number | 60992-98-5 | [1] |

| Molecular Formula | C₁₃H₉FO | [1] |

| Molecular Weight | 200.21 g/mol | [1] |

| Appearance | Off-white to yellow powder | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Applications in Medicinal Chemistry

The biphenyl moiety is a common scaffold in many biologically active compounds, and the introduction of a fluorine atom can significantly enhance their pharmacological profiles. This compound serves as a key precursor in the synthesis of various therapeutic agents, including kinase inhibitors and antifungal compounds.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The 4-anilinoquinazoline core is a well-established pharmacophore in the design of these inhibitors. While a direct synthesis of a marketed drug from this compound is not prominently documented in the readily available literature, its structural motif is highly relevant. The general synthetic strategies for kinase inhibitors often involve the construction of heterocyclic systems where a substituted aldehyde would be a key reactant. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors involves multi-step sequences where aldehyde precursors are crucial.

Logical Workflow for Potential Kinase Inhibitor Synthesis:

Caption: A generalized synthetic pathway for kinase inhibitors.

Synthesis of Antifungal Agents

The development of novel antifungal agents is crucial to combat drug resistance. Hydrazone derivatives have shown promise as potent antifungal compounds. This compound can be readily converted into hydrazone derivatives, which can be further modified to enhance their activity. For example, the synthesis of hydrazone-pyrimidinetrione analogs has been reported as a promising class of antifungals that inhibit fungal growth at low micromolar concentrations.[2]

Experimental Protocol: General Synthesis of Schiff Bases/Hydrazones

A common application of this compound is in the synthesis of Schiff bases and hydrazones through condensation reactions with primary amines and hydrazines, respectively. These reactions are typically straightforward and high-yielding.

Materials:

-

This compound

-

Substituted amine or hydrazine derivative (e.g., 1-naphthylamine, 4-amino-1-naphthalenesulfonic acid)

-

Absolute ethanol

-

Sodium hydroxide (for certain substrates)

Procedure:

-

Dissolve 0.01 mol of the amine or hydrazine derivative in 10 mL of absolute ethanol. For substrates like 4-amino-1-naphthalenesulfonic acid, 0.01 mol of NaOH may be added.

-

Slowly add a solution of 0.01 mol of this compound in 10 mL of absolute ethanol to the amine/hydrazine solution.

-

Stir the reaction mixture. For simple amines, stirring for 2 hours at room temperature is often sufficient. For other substrates, heating at 60-70°C for 5-10 hours may be necessary.

-

Upon cooling, the Schiff base/hydrazone product precipitates out of the solution.

-

Collect the precipitate by filtration and wash it several times with cold ethanol.

-

Recrystallize the product from ethanol to obtain the pure compound.[3]

Applications in Materials Science

The rigid biphenyl core of this compound makes it an excellent candidate for the synthesis of advanced materials with specific optical and electronic properties, such as liquid crystals and materials for organic light-emitting diodes (OLEDs).

Liquid Crystal Synthesis

Liquid crystals (LCs) are essential components of modern display technologies. The physical properties of LCs, such as dielectric anisotropy and clearing point, can be finely tuned by modifying their molecular structure. The incorporation of fluorine atoms is a common strategy to enhance the longitudinal dipole moment, which is crucial for the low-voltage operation of displays.[4] While direct synthesis from this compound is not extensively detailed, its derivatives are key intermediates. For instance, the synthesis of fluorinated terphenyl liquid crystals often involves Suzuki coupling reactions where a fluorobiphenyl moiety is a key component.

Experimental Workflow for Liquid Crystal Synthesis via Suzuki Coupling:

Caption: General workflow for synthesizing biphenyl-based liquid crystals.

Organic Light-Emitting Diode (OLED) Materials

OLED technology is at the forefront of next-generation displays and lighting. The performance of OLEDs is highly dependent on the properties of the organic materials used in their construction.[5] this compound can serve as a precursor for the synthesis of emissive and charge-transporting materials. The biphenyl core provides thermal stability, while the fluorine substitution can be used to tune the energy levels (HOMO/LUMO) of the material to optimize charge injection and transport, as well as the emission color.

Fluorescent Probes

The fluorescent properties of certain Schiff bases derived from this compound make them suitable for use as fluorescent probes.[3][6] These probes can be designed to detect specific analytes, such as metal ions or changes in pH, through changes in their fluorescence intensity or wavelength. The synthesis of these probes follows the general procedure for Schiff base formation.

Conclusion

This compound is a highly valuable and versatile building block with broad applications in medicinal chemistry and materials science. Its unique combination of a reactive aldehyde group, a rigid biphenyl core, and a strategically placed fluorine atom allows for the synthesis of a diverse range of complex molecules with tailored properties. From the development of new therapeutic agents to the creation of advanced materials for electronic displays, this compound continues to be a key intermediate for innovation in chemical research and development. Further exploration of its reactivity and the biological and physical properties of its derivatives is likely to uncover even more exciting applications in the future.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newsama.com [newsama.com]

- 4. benchchem.com [benchchem.com]

- 5. NARD Institute | OLED materials [nard.co.jp]

- 6. [PDF] Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4'-Fluorobiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational properties of 4'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals, advanced materials, and fluorescent probes.[1] This document summarizes key structural data, outlines experimental methodologies for its characterization, and presents visualizations to aid in understanding its three-dimensional nature.

Molecular Structure

This compound possesses a biphenyl core, a versatile scaffold in medicinal chemistry and materials science. The molecule consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a fluorine atom at the 4' position, while the other bears a carbaldehyde (formyl) group at the 4 position.

Key Structural Parameters (Inferred)

The following table summarizes the expected bond lengths, bond angles, and the crucial dihedral angle based on the analysis of analogous structures. These values provide a quantitative description of the molecule's geometry.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |

| Bond Lengths (Å) | |||||

| C-C (inter-ring) | C1 | C1' | - | - | ~1.49 |

| C-F | C4' | F | - | - | ~1.36 |

| C-C (aromatic) | - | - | - | - | ~1.39 |

| C-H (aromatic) | - | - | - | - | ~1.08 |

| C=O (aldehyde) | C7 | O | - | - | ~1.21 |

| C-C (aldehyde) | C4 | C7 | - | - | ~1.48 |

| Bond Angles (°) | |||||

| C-C-C (inter-ring) | C2 | C1 | C1' | - | ~120 |

| C-C-F | C3' | C4' | F | - | ~118 |

| C-C=O (aldehyde) | C3 | C4 | C7 | - | ~121 |

| O=C-H (aldehyde) | O | C7 | H | - | ~120 |

| Dihedral Angle (°) | |||||

| Inter-ring Twist | C2 | C1 | C1' | C2' | ~35-45 |

Note: The atom numbering scheme is provided in the diagram below. The presented data is an educated estimation based on similar crystal structures and may vary slightly in the actual molecule.

The planarity of the biphenyl system is a critical feature. Due to steric hindrance between the ortho-hydrogen atoms on the adjacent rings, biphenyl and its derivatives are typically non-planar in the gas phase and in solution. The dihedral angle between the two phenyl rings is a key determinant of the molecule's overall shape and its ability to engage in intermolecular interactions. For this compound, this twist angle is expected to be in the range of 35-45 degrees.

Caption: Molecular Structure of this compound.

Conformational Analysis

The conformation of this compound is primarily defined by the rotational barrier around the inter-ring C1-C1' single bond. The energetic landscape of this rotation determines the most stable three-dimensional arrangement of the molecule.

The lowest energy conformation is a twisted, non-planar arrangement. A fully planar conformation is disfavored due to the steric repulsion between the ortho-hydrogen atoms on the two phenyl rings. Conversely, a perpendicular arrangement of the rings would minimize this steric clash but would also eliminate any π-conjugation between the rings, which is energetically unfavorable. The observed twist angle represents a compromise between these two opposing forces.

The presence of the fluorine and carbaldehyde substituents at the para positions is not expected to significantly alter the fundamental twisted conformation of the biphenyl core, as they do not introduce additional steric hindrance at the ortho positions. However, these functional groups will influence the molecule's electronic properties and its potential for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

Experimental Protocols

The synthesis and characterization of this compound can be achieved through established organic chemistry methodologies.

Synthesis: Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. For the synthesis of this compound, this would involve the coupling of 4-formylphenylboronic acid with 1-fluoro-4-iodobenzene (or the corresponding bromide or triflate).

Materials:

-

4-formylphenylboronic acid

-

1-fluoro-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-formylphenylboronic acid (1.2 equivalents), 1-fluoro-4-iodobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Experimental Workflow for Suzuki-Miyaura Synthesis.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons and the aldehyde proton. The coupling patterns will be indicative of the substitution pattern on the phenyl rings.

-

¹³C NMR will show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde.

-

¹⁹F NMR will exhibit a single resonance for the fluorine atom, providing definitive evidence of its presence.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-F stretch (around 1200-1100 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information. For this compound (C₁₃H₉FO), the expected molecular ion peak would be at m/z 200.21.

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive structural information, including precise bond lengths, bond angles, and the dihedral angle between the phenyl rings. This would allow for a direct, quantitative understanding of the molecule's solid-state conformation.

Signaling Pathways and Logical Relationships

At present, there is no widely reported specific signaling pathway directly modulated by this compound. Its primary role in the scientific literature is as a synthetic intermediate. However, the biphenyl scaffold is a common feature in molecules designed to interact with biological targets. The logical relationship in its application is its use as a building block to synthesize more complex molecules with potential biological activity.

References

A Technical Guide to 4'-Fluorobiphenyl-4-carbaldehyde for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4'-Fluorobiphenyl-4-carbaldehyde (CAS No. 60992-98-5), a key intermediate in organic synthesis with significant applications in pharmaceutical and materials science research. This document outlines commercial suppliers, key technical data, and detailed experimental protocols relevant to its use.

Core Technical Data

This compound is a versatile aromatic aldehyde. The presence of a fluorine atom and an aldehyde functional group on the biphenyl scaffold makes it a valuable building block in medicinal chemistry and materials science.[1][2] The fluorine substitution can enhance the biological activity and stability of synthesized compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 60992-98-5 | [1][2][3][4] |

| Molecular Formula | C₁₃H₉FO | [1][2][4] |

| Molecular Weight | 200.21 g/mol | [1][4] |

| Appearance | Off-white to yellow powder | [1] |

| Purity | ≥95% to 99%+ (GC) | [1][2] |

| Storage Conditions | 0-8°C | [1] |

| Synonyms | 4'-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde, 4-(4-Fluorophenyl)benzaldehyde | [1][2] |

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Chem-Impex | ≥ 97% (GC) | 250MG, 1G, 5G, 10G, 25G |

| CymitQuimica | 97%, ≥95%, 99%+ (GC-MS) | 100mg, 250mg, 1g, 5g, 25g |

| BLDpharm | Inquire for details | Inquire for details |

| BOC Sciences | 95% | Inquire for details |

| Reagentia | Inquire for details | 100 mg, 250 mg, 1 g, 5 g |

| FineTech Industry | Inquire for details | Inquire for details |

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules.[1] Its applications span several key research areas:

-

Pharmaceuticals and Agrochemicals: It is a key building block for the development of new drugs and crop protection agents.[1][2]

-

Material Science: The compound is utilized in the production of advanced materials such as liquid crystals and polymers.[1]

-

Fluorescent Probes: Researchers employ this molecule in the design of fluorescent probes for biological imaging.[1]

-

Kinase Inhibitors: The biphenyl scaffold is a common feature in many kinase inhibitors, and the aldehyde functionality allows for the introduction of various pharmacophores to modulate activity and selectivity.

Experimental Protocols

The aldehyde group of this compound is a versatile functional handle for various chemical transformations, most notably carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling and the Wittig reaction.

Suzuki-Miyaura Coupling Reaction: A General Protocol

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. While this compound is itself a product of a Suzuki coupling, its aldehyde group can be protected to allow for further Suzuki coupling at another position, or it can be used as a substrate in other coupling reactions. The following is a general protocol for the Suzuki-Miyaura coupling of an aryl fluoride, which can be adapted for derivatives of this compound.

Materials:

-

Aryl fluoride (e.g., a derivative of this compound) (1.0 mmol, 1.0 eq.)

-

Arylboronic acid (1.2 mmol, 1.2 eq.)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl fluoride, arylboronic acid, palladium catalyst, ligand, and base.

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Wittig Reaction: A General Protocol

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. This compound can be readily converted to a stilbene derivative using this reaction.

Materials:

-

This compound (1.0 eq.)

-

Phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq.)

-

Base (e.g., n-butyllithium, potassium tert-butoxide, or sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Ylide Generation: In a flame-dried reaction vessel under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to the appropriate temperature (e.g., -78 °C to 0 °C for n-BuLi) and add the base dropwise to generate the phosphorus ylide.

-

Reaction with Aldehyde: Dissolve this compound in the anhydrous solvent and add it dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizations

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor starting from this compound.

Caption: A generalized synthetic workflow for developing a kinase inhibitor.

Representative Signaling Pathway and Inhibition

This diagram depicts a simplified signaling pathway that is often targeted by kinase inhibitors derived from scaffolds related to this compound.

Caption: Inhibition of a kinase signaling cascade by a targeted inhibitor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 60992-98-5: this compound [cymitquimica.com]

- 3. CAS # 60992-98-5, this compound, 4'-Fluoro[1,1'-biphenyl]-4-carbaldehyde, 4-(4-Fluorophenyl)benzaldehyde - chemBlink [ww.chemblink.com]

- 4. CAS:60992-98-5 FT-0640721 this compound Product Detail Information [finetechchem.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4'-Fluorobiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of valuable pharmaceutical intermediates starting from 4'-Fluorobiphenyl-4-carbaldehyde. The protocols outlined below focus on two robust and widely applicable synthetic transformations: reductive amination to yield a key amine intermediate and the Wittig reaction to produce a versatile vinylbiphenyl derivative. These intermediates serve as crucial building blocks in the development of novel therapeutic agents.

Introduction

This compound is a versatile starting material in medicinal chemistry, owing to its biphenyl scaffold, a common motif in many biologically active compounds. The presence of a fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. This document details two key synthetic pathways to transform the aldehyde functionality into synthetically useful intermediates for drug discovery and development.

Pathway 1: Reductive Amination to Synthesize N-((4'-fluorobiphenyl-4-yl)methyl)acetamide

This pathway involves a two-step synthesis. First, a reductive amination of this compound with ammonia to form (4'-fluorobiphenyl-4-yl)methanamine. This is followed by N-acetylation to yield the corresponding acetamide, a common functional group in pharmaceutical compounds.

Logical Workflow for Reductive Amination Pathway

Caption: Synthesis of N-((4'-fluorobiphenyl-4-yl)methyl)acetamide.

Experimental Protocols

Step 1: Synthesis of (4'-fluorobiphenyl-4-yl)methanamine via Reductive Amination

This protocol is based on established methods for the reductive amination of aldehydes. A common and effective reducing agent for this transformation is sodium borohydride.

-

Materials:

-

This compound

-

Ammonia solution (e.g., 7N in Methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Add a solution of ammonia in methanol (10-20 eq) to the flask.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4'-fluorobiphenyl-4-yl)methanamine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of N-((4'-fluorobiphenyl-4-yl)methyl)acetamide

This protocol is a standard N-acetylation procedure using acetic anhydride.[1]

-

Materials:

-

(4'-fluorobiphenyl-4-yl)methanamine

-

Acetic anhydride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve (4'-fluorobiphenyl-4-yl)methanamine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine or triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, water, and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield N-((4'-fluorobiphenyl-4-yl)methyl)acetamide.

-

Quantitative Data Summary

| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | (4'-fluorobiphenyl-4-yl)methanamine | NH₃, NaBH₄ | Methanol | 0 - RT | 13 - 18 | 75 - 85 |

| 2 | N-((4'-fluorobiphenyl-4-yl)methyl)acetamide | Acetic anhydride, Pyridine | DCM | 0 - RT | 2 - 4 | 80 - 90[1] |

Pathway 2: Wittig Reaction to Synthesize 4'-Fluoro-4-vinylbiphenyl